molecular formula C14H19NO3 B12938834 Methyl 4-benzyl-6-methylmorpholine-2-carboxylate

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate

Cat. No.: B12938834
M. Wt: 249.30 g/mol
InChI Key: DVHVCTMMNDTTMV-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate is a chemical compound with the following structure:

C14H19NO3\text{C}_{14}\text{H}_{19}\text{NO}_3 C14​H19​NO3​

It belongs to the class of morpholine derivatives and contains both a benzyl group and a methyl group. The compound’s systematic name is (6R)-methyl 4-benzyl-6-methylmorpholine-2-carboxylate .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of 4-benzylmorpholine with methyl chloroformate, followed by subsequent hydrolysis to yield the desired product. The detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production:: While specific industrial production methods may not be widely documented, laboratories typically synthesize this compound using established synthetic routes.

Chemical Reactions Analysis

Reactivity:: Methyl 4-benzyl-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The benzyl and methyl groups can be substituted under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction and oxidation: The carbonyl group can participate in reduction or oxidation reactions.

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic hydrolysis conditions.

    Substitution: Alkylating agents or nucleophiles.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).

Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid form, while substitution reactions can lead to various derivatives.

Scientific Research Applications

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Biological Studies: It may serve as a probe for investigating biological processes.

    Industry: Its reactivity makes it useful in organic synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting enzymatic processes or receptors.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to other morpholine derivatives, emphasizing its benzyl and methyl substituents.

Properties

IUPAC Name

methyl 4-benzyl-6-methylmorpholine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-8-15(9-12-6-4-3-5-7-12)10-13(18-11)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHVCTMMNDTTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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